molecular formula C11H14O B12601861 [1-(2-Methylphenyl)cyclopropyl]methanol CAS No. 886366-30-9

[1-(2-Methylphenyl)cyclopropyl]methanol

Cat. No.: B12601861
CAS No.: 886366-30-9
M. Wt: 162.23 g/mol
InChI Key: VSMRMQXNYPEPNY-UHFFFAOYSA-N
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Description

[1-(2-Methylphenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C10H12O It is a cyclopropyl derivative where the cyclopropyl ring is substituted with a 2-methylphenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylphenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, such as styrene, followed by functionalization to introduce the methanol group. One common method involves the reaction of 2-methylphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using catalysts to improve yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Methylphenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl) or phosphorus tribromide (PBr) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Methylphenyl)cyclopropyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features could be exploited to develop new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [1-(2-Methylphenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [1-(2-Methoxyphenyl)cyclopropyl]methanol: This compound has a methoxy group instead of a methyl group on the phenyl ring.

    [1-(2-Chlorophenyl)cyclopropyl]methanol: This compound has a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness: The uniqueness of [1-(2-Methylphenyl)cyclopropyl]methanol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications where other similar compounds may not be as effective.

Properties

CAS No.

886366-30-9

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

[1-(2-methylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C11H14O/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5,12H,6-8H2,1H3

InChI Key

VSMRMQXNYPEPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CC2)CO

Origin of Product

United States

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